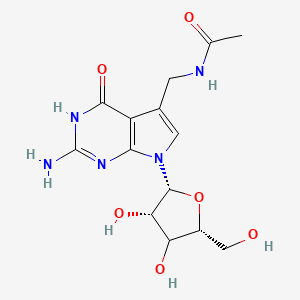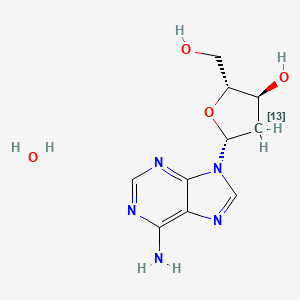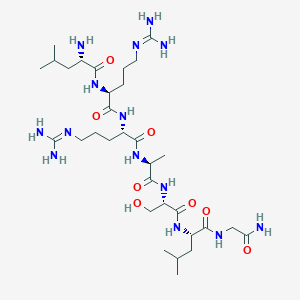
Glycinamide, L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kemptide (amide) is a heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. It is known for its role as a substrate for cyclic adenosine monophosphate-dependent protein kinase (PKA). This compound is often used in biochemical assays to study the activity of PKA, as it is phosphorylated by this enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kemptide (amide) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Kemptide (amide) primarily undergoes phosphorylation reactions due to its role as a substrate for PKA. The serine residue in the peptide sequence is the site of phosphorylation.
Common Reagents and Conditions
Phosphorylation: This reaction is catalyzed by PKA in the presence of adenosine triphosphate (ATP). The reaction conditions typically include a buffered solution at physiological pH and temperature.
Major Products
Phosphorylated Kemptide (amide): The major product of the phosphorylation reaction is the phosphorylated form of Kemptide (amide), where the hydroxyl group of the serine residue is replaced by a phosphate group.
Scientific Research Applications
Kemptide (amide) is widely used in scientific research, particularly in the following areas:
Biochemistry: It is used as a substrate to study the activity and kinetics of PKA.
Cell Biology: Researchers use it to investigate signaling pathways involving PKA.
Drug Development: It serves as a model substrate in the development of PKA inhibitors, which have potential therapeutic applications in diseases where PKA is dysregulated.
Mechanism of Action
Kemptide (amide) exerts its effects by serving as a substrate for PKA. The enzyme recognizes the specific sequence of Kemptide (amide) and catalyzes the transfer of a phosphate group from ATP to the serine residue. This phosphorylation event is crucial for studying the enzyme’s activity and understanding its role in various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Leupeptin: Another peptide substrate used in biochemical assays, but it inhibits serine and cysteine proteases.
Pepstatin: A peptide inhibitor of aspartic proteases, used in similar biochemical contexts.
Uniqueness
Kemptide (amide) is unique in its specific sequence, which makes it an ideal substrate for PKA. Its ability to be phosphorylated by PKA distinguishes it from other peptide substrates that may not be recognized by this enzyme.
Properties
CAS No. |
70691-36-0 |
|---|---|
Molecular Formula |
C32H62N14O8 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C32H62N14O8/c1-16(2)12-19(33)26(50)43-21(9-7-11-40-32(37)38)29(53)44-20(8-6-10-39-31(35)36)28(52)42-18(5)25(49)46-23(15-47)30(54)45-22(13-17(3)4)27(51)41-14-24(34)48/h16-23,47H,6-15,33H2,1-5H3,(H2,34,48)(H,41,51)(H,42,52)(H,43,50)(H,44,53)(H,45,54)(H,46,49)(H4,35,36,39)(H4,37,38,40)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
GSFASBKOFCRMBR-LLINQDLYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



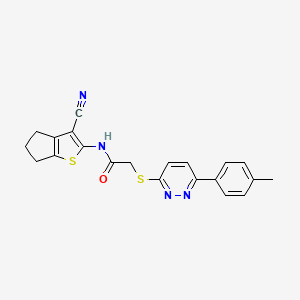
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)
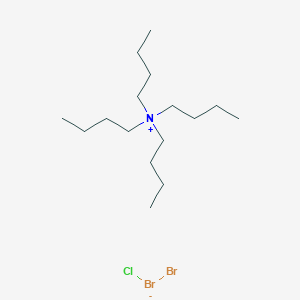

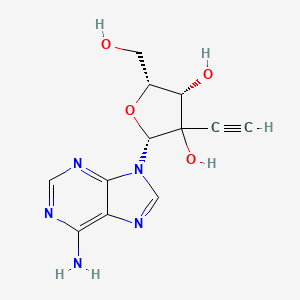
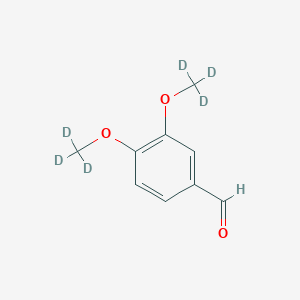


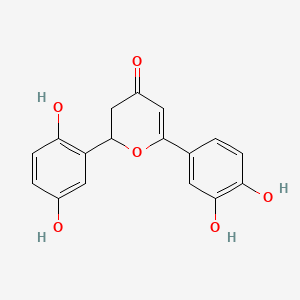
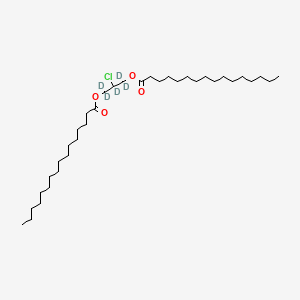
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
